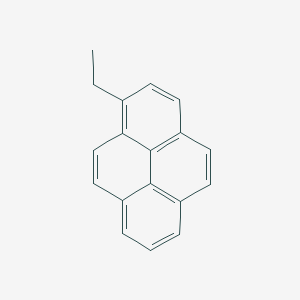

1-Ethylpyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h3-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAMZDRREBOHIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878251 |

Source

|

| Record name | 1-ethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17088-22-1, 56142-12-2 |

Source

|

| Record name | 1-Ethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017088221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056142122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYL PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982JRB827L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethylpyrene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpyrene is a polycyclic aromatic hydrocarbon (PAH) characterized by an ethyl substituent on the pyrene core. As a derivative of pyrene, a well-studied fluorophore, this compound exhibits unique photophysical properties that make it a valuable tool in various scientific disciplines. Its structure allows for the investigation of electronic and steric effects of an alkyl group on the pyrene aromatic system. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and reactivity, spectroscopic characterization, potential applications, and safety considerations. This document is intended to serve as a technical resource for researchers and professionals engaged in chemistry, materials science, and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with a defined set of physical and chemical characteristics that are crucial for its handling, application, and analysis. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17088-22-1 | [1][2] |

| Molecular Formula | C₁₈H₁₄ | [1][2] |

| Molecular Weight | 230.31 g/mol | [1][3] |

| Melting Point | 94-95 °C | [4] |

| Boiling Point | 397.0 ± 9.0 °C (Predicted) | [4] |

| Density | 1.182 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Not specified, likely a solid | |

| Solubility | Insoluble in water; likely soluble in organic solvents. | |

| InChIKey | ZWAMZDRREBOHIO-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for the alkylation of aromatic compounds. A common and effective strategy is the Friedel-Crafts acylation of pyrene followed by reduction.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound from pyrene.

Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation of Pyrene [5][6][7][8]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add a solution of propionyl chloride in the same solvent from the dropping funnel with vigorous stirring.

-

Pyrene Addition: After the formation of the acylium ion complex, add a solution of pyrene in the same solvent dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic extracts, wash with water, sodium bicarbonate solution, and brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude 1-propionylpyrene can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Reduction of 1-Propionylpyrene to this compound

-

Clemmensen Reduction: Reflux the purified 1-propionylpyrene with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. After the reaction is complete, extract the product with a suitable organic solvent.

-

Wolff-Kishner Reduction: Heat a mixture of 1-propionylpyrene, hydrazine hydrate, and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.

Purification of this compound: The final product, this compound, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) or by recrystallization from a suitable solvent (e.g., ethanol).

Reactivity of this compound

As an electron-rich aromatic system, this compound undergoes electrophilic substitution reactions. The ethyl group is an activating, ortho-, para-directing group. However, the pyrene nucleus has its own preferred sites of substitution. Electrophilic attack on 1-substituted pyrenes, including this compound, typically occurs at the 3, 6, and 8 positions.[9] For instance, the acetylation of this compound yields a mixture of 3-, 6-, and 8-acetyl-1-ethylpyrene.[9] Bromination of this compound has been shown to yield the 8- and 6-bromo derivatives.[9]

Caption: Regioselectivity in electrophilic substitution of this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy[1][3]

The proton NMR spectrum of this compound is expected to show characteristic signals for both the aromatic protons of the pyrene core and the protons of the ethyl group.

-

Aromatic Region (δ 7.8-8.5 ppm): A complex multiplet pattern corresponding to the nine protons on the pyrene ring system. The exact chemical shifts and coupling patterns would require detailed analysis, but would be consistent with a 1-substituted pyrene.

-

Ethyl Group:

-

A quartet for the methylene protons (-CH₂-) adjacent to the aromatic ring, deshielded by the ring current effect.

-

A triplet for the methyl protons (-CH₃) of the ethyl group, appearing at a more upfield position.

-

¹³C NMR Spectroscopy[1]

The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

-

Aromatic Region (δ 120-140 ppm): Multiple signals corresponding to the 16 carbon atoms of the pyrene core. The carbon atom attached to the ethyl group will be shifted due to the substituent effect.

-

Aliphatic Region (δ 15-30 ppm): Two signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group.

FT-IR Spectroscopy[1]

The infrared spectrum of this compound will exhibit characteristic absorption bands.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹ for the ethyl group.

-

C=C Stretching (Aromatic): Strong absorptions in the 1600-1450 cm⁻¹ region.

-

C-H Bending (Aromatic): Bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic ring.

UV-Vis Spectroscopy[10]

The UV-Vis absorption spectrum of this compound, like other pyrene derivatives, is expected to show characteristic fine-structured absorption bands in the UV region, arising from π-π* transitions within the aromatic system. The introduction of the ethyl group may cause a slight bathochromic (red) shift compared to unsubstituted pyrene.

Metabolism and Toxicology

The metabolism of PAHs is a critical area of study due to the potential for the formation of toxic and carcinogenic metabolites. Studies on alkyl-substituted PAHs have shown that they can be metabolized by cytochrome P450 (CYP) enzymes. Specifically, this compound undergoes benzylic hydroxylation to form 1-(1-pyrenyl)ethanol. This metabolic activation is an important consideration in assessing its biological activity and potential toxicity.

Caption: Metabolic activation of this compound.

While specific in-depth toxicological data for this compound is limited, it is prudent to handle it with the same precautions as other PAHs, some of which are known to be mutagenic and carcinogenic.[10][11][12] Appropriate personal protective equipment should be used, and exposure should be minimized.

Applications

The unique photophysical properties of the pyrene core make its derivatives, including this compound, attractive for various applications.

-

Fluorescent Probes: Pyrene derivatives are widely used as fluorescent probes due to their high fluorescence quantum yields and sensitivity to the local microenvironment.[13][14][15] The ethyl group in this compound can modulate its solubility and interaction with different media, potentially making it a useful probe for specific applications.

-

Organic Electronics: The pyrene moiety is a promising building block for organic electronic materials due to its charge-transporting capabilities and blue light emission.[16][17][18][19] this compound could be explored as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.

Conclusion

This compound is a valuable derivative of pyrene with a distinct set of chemical, physical, and spectroscopic properties. Its synthesis via Friedel-Crafts acylation and subsequent reduction is a feasible and well-established route. The reactivity of this compound is dominated by electrophilic substitution at specific positions on the pyrene core. Its fluorescent properties open up possibilities for its use as a molecular probe and in the development of novel organic electronic materials. Further research into its specific applications and a more detailed toxicological profile will undoubtedly enhance its utility in various scientific and technological fields.

References

-

Minabe, M., Takeshige, S., Soeda, Y., Kimura, T., & Tsubota, M. (n.d.). Electrophilic Substitution of Monosubstituted Pyrenes. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorbance and LDI MS of pyrenes.: (a) UV–Vis absorption spectra of... Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). SynArchive. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Pyrene-Based Materials for Organic Electronics. (2011). Chemistry. Retrieved from [Link]

-

Horibata, K., Ukai, A., Kimoto, T., Suzuki, T., Kamoshita, N., Masumura, K., Nohmi, T., & Honma, M. (2013). Evaluation of in vivo genotoxicity induced by N-ethyl-N-nitrosourea, benzo[a]pyrene, and 4-nitroquinoline-1-oxide in the Pig-a and gpt assays. Environmental and Molecular Mutagenesis, 54(8), 666–676. [Link]

-

Wikipedia. (n.d.). Electrophilic substitution. Retrieved from [Link]

-

Gessner, R., & Mayer, B. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B, 111(48), 13354–13357. [Link]

-

Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 28, 104975. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrene, 1-ethyl- (CAS 17088-22-1). Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 17088-22-1. Retrieved from [Link]

-

Pyrene based materials as fluorescent probes in chemical and biological fields. (n.d.). New Journal of Chemistry. Retrieved from [Link]

-

YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

-

ResearchGate. (n.d.). a) UV–vis absorption and b) emission spectra of these pyrene isomers,... Retrieved from [Link]

-

Scribd. (n.d.). Electrophilic Substitution of Pyrenes. Retrieved from [Link]

-

Jiang, H., Wang, Y., Lu, H., & Zhang, J. (2025). A pyrene-based fluorescent probe for H₂S detection and cellular imaging. Environmental Science and Pollution Research International, 32(1), 100. [Link]

-

Krawczyk, H., & Bodalski, R. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3930. [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

-

Shibuya, T., & Morimoto, K. (1993). A review of the genotoxicity of 1-ethyl-1-nitrosourea. Mutation Research/Reviews in Genetic Toxicology, 297(1), 3–38. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

ResearchGate. (n.d.). Photophysical Properties of 1-Pyrene-Based Derivatives for Nitroaromatic Explosives Detection: Experimental and Theoretical Studies. Retrieved from [Link]

-

Tian, H., & Zhang, J. (2023). Design, synthesis and application of fluorescent probes based on pyrene fluorescent groups. International Journal of Current Research, 15(06), 25047-25049. [Link]

-

Electrophilic Substitution of Arenes (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, January 4). Save My Exams. Retrieved from [Link]

-

OMLC. (n.d.). Pyrene. Retrieved from [Link]

-

Pop, A., & Sarbu, C. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2469. [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrene-Based Materials for Organic Electronics. Retrieved from [Link]

-

Zwart, E. P., Johnson, G. E., Deeni, Y. Y., & Jenkins, G. J. S. (2016). A comparison of the genotoxicity of benzo[a]pyrene in four cell lines with differing metabolic capacity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 808, 36–44. [Link]

-

NIST. (n.d.). Pyrene. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Imino Nitroxide Pyrene for High Performance Organic Field-Effect Transistors with Low Operating Voltage. Retrieved from [Link]

-

ResearchGate. (n.d.). Dumbbell effects of solution-processed pyrene-based organic semiconductors on electronic structure, morphology and electroluminescence. Retrieved from [Link]

-

San-no, A., Yabushita, H., & Hirota, K. (2016). Cytotoxic and genotoxic profiles of benzo[a]pyrene and N-nitrosodimethylamine demonstrated using DNA repair deficient DT40 cells with metabolic activation. Chemosphere, 144, 1460–1466. [Link]

-

ResearchGate. (n.d.). Organic materials for organic electronic devices. Retrieved from [Link]

-

Schulze, M., Scherer, A., Diner, C., & Tykwinski, R. R. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 100-114. [Link]

-

Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

Sources

- 1. This compound | C18H14 | CID 180541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 17088-22-1 [matrix-fine-chemicals.com]

- 3. spectrabase.com [spectrabase.com]

- 4. echemi.com [echemi.com]

- 5. synarchive.com [synarchive.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Evaluation of in vivo genotoxicity induced by N-ethyl-N-nitrosourea, benzo[a]pyrene, and 4-nitroquinoline-1-oxide in the Pig-a and gpt assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comparison of the genotoxicity of benzo[a]pyrene in four cell lines with differing metabolic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic and genotoxic profiles of benzo[a]pyrene and N-nitrosodimethylamine demonstrated using DNA repair deficient DT40 cells with metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. A pyrene-based fluorescent probe for H2S detection and cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.as.uky.edu [chem.as.uky.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Synthesis of 1-Ethylpyrene: An In-depth Technical Guide for Research Applications

This guide provides a comprehensive and technically detailed overview of the synthesis of 1-ethylpyrene, a valuable molecular probe and building block in various research fields, including materials science and biological imaging. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable resource for the preparation of this compound. This document will delve into the strategic considerations behind the synthetic pathway, detailed experimental protocols, and robust characterization methods.

Introduction: The Significance of this compound

Pyrene and its derivatives are renowned for their unique photophysical properties, particularly their long fluorescence lifetimes and the sensitivity of their emission spectra to the local environment. This compound, with its appended ethyl group, retains the essential fluorescent characteristics of the pyrene core while offering modified solubility and steric properties. This makes it a versatile tool for researchers. The ethyl substituent can influence intermolecular interactions and solubility in organic solvents, which is a critical consideration in the design of organic electronic materials and fluorescent probes for biological systems. The synthesis of high-purity this compound is therefore a crucial first step for any research endeavor that seeks to leverage its unique properties.

Retrosynthetic Analysis and Strategic Approach

The most logical and widely employed synthetic route to this compound involves a two-step process starting from the readily available polycyclic aromatic hydrocarbon, pyrene. This strategy is predicated on the well-established principles of electrophilic aromatic substitution and subsequent functional group transformation.

Caption: Retrosynthetic analysis of this compound.

The synthesis commences with the introduction of an acetyl group onto the pyrene backbone via a Friedel-Crafts acylation reaction. This reaction is highly regioselective, yielding 1-acetylpyrene as the major product. The subsequent step involves the reduction of the acetyl group to an ethyl group. For this transformation, two primary methods are considered: the Clemmensen reduction and the Wolff-Kishner reduction. The choice between these methods is dictated by the overall functional group tolerance of the substrate and the desired reaction conditions.

Step I: Friedel-Crafts Acylation of Pyrene to 1-Acetylpyrene

The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group to an aromatic ring. In the case of pyrene, the C1 position is the most nucleophilic and therefore the most reactive towards electrophilic substitution.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich pyrene ring, leading to the formation of a sigma complex (arenium ion). The subsequent loss of a proton re-establishes aromaticity and yields the 1-acetylpyrene product.

A Spectroscopic Guide to 1-Ethylpyrene for Research and Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Ethylpyrene, a key polycyclic aromatic hydrocarbon (PAH) derivative. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles and practical applications of UV-Visible, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification and analysis of this compound. By integrating theoretical foundations with detailed, field-tested experimental protocols and data interpretation, this guide serves as an essential resource for leveraging the unique spectroscopic signature of this compound in diverse scientific applications, from environmental analysis to materials science.

Introduction: The Significance of this compound

This compound is a derivative of pyrene, a well-studied four-ring polycyclic aromatic hydrocarbon. Its defining feature is an ethyl group (-CH₂CH₃) substitution on the first carbon of the pyrene core. This seemingly simple modification introduces subtle but significant changes to the parent molecule's electronic and steric properties, influencing its spectroscopic behavior and interaction with its environment.

The precise characterization of this compound is critical. In environmental science, it serves as a marker for anthropogenic pollution sources. In materials science, its photophysical properties are harnessed for the development of fluorescent probes and organic electronic materials.[1] Understanding its spectroscopic fingerprint is the first and most crucial step in these endeavors, enabling researchers to confirm its identity, assess its purity, and probe its interactions with other molecules.

This guide provides the foundational knowledge and practical protocols to confidently acquire and interpret the spectroscopic data of this compound.

Foundational Properties of this compound

A clear understanding of the fundamental molecular properties of this compound is essential before delving into its spectroscopic characterization. These properties provide the context for the spectral data that will be discussed.

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₄ | PubChem[2] |

| Molecular Weight | 230.30 g/mol | Cheméo[3] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 17088-22-1 | PubChem[2] |

| Appearance | Light yellow solid (typical) | Lumiprobe[4] |

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For PAHs like this compound, the extensive π-conjugated system gives rise to characteristic absorption bands in the ultraviolet and visible regions. These spectra are invaluable for confirming the presence of the pyrene chromophore and for quantitative analysis.[5]

Causality of Experimental Choices

The choice of solvent is paramount in UV-Vis spectroscopy. A non-polar, spectroscopically transparent solvent like cyclohexane or hexane is preferred for resolving the fine vibronic structure inherent to the pyrene moiety. Polar solvents can interact with the molecule's electron cloud, often leading to a loss of this fine detail. The concentration must be carefully controlled to ensure the absorbance falls within the linear range of the Beer-Lambert law, typically between 0.1 and 1.0 absorbance units, to ensure accuracy.[5]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Preparation: Use spectroquality cyclohexane. Ensure it is free from absorbing impurities by running a baseline scan.

-

Stock Solution Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) and dissolve it in a known volume of cyclohexane (e.g., 10 mL) to create a stock solution.

-

Working Solution Preparation: Prepare a dilution of the stock solution to achieve an absorbance maximum of approximately 0.8. A typical concentration would be in the range of 1x10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the blank solvent (cyclohexane) and record a baseline correction from 200 nm to 450 nm.

-

Rinse the cuvette with the sample solution before filling it.

-

Acquire the absorption spectrum of the this compound solution over the same wavelength range.

-

Data Interpretation

The UV-Vis spectrum of this compound is characterized by several absorption bands. The most intense band, corresponding to the S₀ → S₂ transition, typically appears around 340-346 nm.[6] A series of weaker, well-resolved peaks at longer wavelengths are characteristic of the S₀ → S₁ transition and display the vibronic fine structure typical of the rigid pyrene core.

| Feature | Typical Wavelength (λmax) in Cyclohexane | Interpretation |

| S₀ → S₂ Transition | ~345 nm | Strongest absorption band, characteristic of the pyrene chromophore. |

| S₀ → S₁ Transition | ~355 - 380 nm | Weaker, structured bands showing vibronic coupling. |

The ethyl group causes a slight bathochromic (red) shift compared to unsubstituted pyrene due to its electron-donating inductive effect.

Workflow Visualization

Caption: Workflow for UV-Vis spectroscopic analysis of this compound.

Fluorescence Spectroscopy

Pyrene and its derivatives are renowned for their fluorescent properties, making fluorescence spectroscopy an exceptionally sensitive and informative technique.[4] Key features include a structured emission spectrum and, under certain conditions, the formation of an excited-state dimer known as an excimer.[7][8]

Theoretical Pillars: Monomer and Excimer Emission

When a this compound molecule absorbs a photon, it is promoted to an excited singlet state (S₁). It can then relax to the ground state (S₀) by emitting a photon; this is known as monomer fluorescence . The emission spectrum typically shows a vibronic fine structure that is a mirror image of the S₀ → S₁ absorption band.

At higher concentrations, an excited molecule can interact with a ground-state molecule to form an excimer. This excimer has its own, lower-energy excited state and emits a broad, structureless band at a longer wavelength (red-shifted) compared to the monomer.[8] The ratio of excimer to monomer emission is highly dependent on concentration and solvent viscosity.

Experimental Protocol: Fluorescence Spectrum Acquisition

-

Solution Preparation: Prepare a series of this compound solutions in a deoxygenated, spectroquality solvent (e.g., ethanol or cyclohexane) with concentrations ranging from very dilute (e.g., 1x10⁻⁶ M) to more concentrated (e.g., 1x10⁻³ M). Oxygen is a potent quencher of fluorescence and should be removed by purging the solvent with nitrogen or argon.[7]

-

Instrumentation: Use a spectrofluorometer.

-

Excitation Wavelength Selection: Set the excitation wavelength to one of the absorption maxima identified from the UV-Vis spectrum (e.g., 345 nm).

-

Emission Scan: Record the emission spectrum from a wavelength just above the excitation wavelength (e.g., 355 nm) to approximately 600 nm.

-

Data Acquisition:

-

Begin with the most dilute solution to observe the pure monomer emission.

-

Sequentially measure the spectra of the more concentrated solutions to observe the emergence of the excimer band.

-

Data Interpretation

The fluorescence spectrum of a dilute this compound solution will exhibit sharp, well-defined peaks between approximately 370 nm and 400 nm.[8] As the concentration increases, a broad, featureless peak centered around 470 nm will appear and grow in intensity, corresponding to excimer emission.

| Feature | Typical Wavelength Range (Ethanol) | Interpretation |

| Monomer Emission | 370 - 400 nm | Structured emission from isolated excited molecules. |

| Excimer Emission | ~470 nm (center) | Broad, structureless emission from excited-state dimers. Appears at higher concentrations. |

The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) in the monomer emission is sensitive to the polarity of the solvent, a phenomenon known as the "pyrene polarity index". This makes pyrene derivatives powerful probes of their local microenvironment.

Conceptual Visualization: Jablonski Diagram

Caption: Simplified Jablonski diagram for monomer and excimer fluorescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound.[9] By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can confirm the connectivity of all atoms in this compound.

Rationale for Experimental Design

The choice of a deuterated solvent is critical to avoid large solvent signals overwhelming the analyte signals. Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for PAHs. Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0 ppm. For ¹³C NMR, a higher concentration or longer acquisition time is often necessary due to the low natural abundance of the ¹³C isotope.[10]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in an NMR tube.

-

¹H NMR Acquisition:

-

Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

-

Longer acquisition times (several hours) may be required.

-

Data Analysis and Interpretation

¹H NMR Spectrum: The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal integration, and spin-spin coupling (splitting patterns).

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Ethyl) | ~1.4 | Triplet (t) | 3H |

| -CH₂- (Ethyl) | ~3.3 | Quartet (q) | 2H |

| Aromatic | ~8.0 - 8.4 | Multiplets (m) | 9H |

-

Causality: The ethyl group's methyl protons (-CH₃) are split into a triplet by the two adjacent methylene protons (-CH₂-). The methylene protons are split into a quartet by the three adjacent methyl protons. The aromatic protons appear at high chemical shifts (downfield) due to the deshielding effect of the aromatic ring current.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

| Carbons | Expected Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | ~16 |

| -CH₂- (Ethyl) | ~27 |

| Aromatic | ~122 - 132 |

-

Causality: The aliphatic carbons of the ethyl group are shielded and appear at low chemical shifts (upfield). The sp² hybridized aromatic carbons appear in a distinct downfield region. The exact number of aromatic signals will depend on the molecule's symmetry.

Structure-to-Spectrum Relationship

Caption: Logical relationship between this compound's structure and its ¹H NMR signals.

Conclusion: An Integrated Spectroscopic Profile

The spectroscopic characterization of this compound is a multi-faceted process where each technique provides a unique and complementary piece of the puzzle. UV-Visible spectroscopy confirms the pyrene chromophore and enables quantification. Fluorescence spectroscopy offers high sensitivity and insight into the molecule's excited-state dynamics and its interaction with the local environment. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive structural proof, mapping out the atomic connectivity with high precision.

By mastering these techniques, researchers can ensure the identity and purity of their materials, laying a trustworthy foundation for applications ranging from environmental monitoring to the design of advanced functional materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 180541, this compound. Available: [Link][2]

-

Itaya, A., Kurahashi, A., Masuhara, H., & Taniguchi, Y. (1990). Fluorescence characterization of ablated polymeric materials: Poly(methyl methacrylate) doped with 1‐ethylpyrene. Journal of Applied Physics. Available: [Link][11]

-

NIST (n.d.). Pyrene, 1-ethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available: [Link][12][13]

-

Cheméo (n.d.). Chemical Properties of Pyrene, 1-ethyl- (CAS 17088-22-1). Available: [Link][3]

-

Rivera-Figueroa, A. M., Ramazan, K. A., & Finlayson-Pitts, B. J. (2004). Fluorescence, Absorption, and Excitation Spectra of Polycyclic Aromatic Hydrocarbons as a Tool for Quantitative Analysis. Journal of Chemical Education. Available: [Link][5]

-

ResearchGate (n.d.). UV absorbance and LDI MS of pyrenes. Available: [Link][6]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available: [Link][9]

-

Garland, W. A., & Barbara, P. F. (1995). Nanosecond Time-Resolved Fluorescence Spectroscopy in the Physical Chemistry Laboratory: Formation of the Pyrene Excimer in Solution. Journal of Chemical Education. Available: [Link][7]

-

Shimadzu (n.d.). Monomer Emission and Excimer Emission of Pyrene Solution. Application News No. A533. Available: [Link][8]

-

Stancu, V., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available: [Link][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C18H14 | CID 180541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrene, 1-ethyl- (CAS 17088-22-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. shimadzu.com [shimadzu.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. mdpi.com [mdpi.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Pyrene, 1-ethyl- [webbook.nist.gov]

- 13. Pyrene, 1-ethyl- [webbook.nist.gov]

1-Ethylpyrene CAS number and molecular structure

An In-Depth Technical Guide to 1-Ethylpyrene for Advanced Research

This guide provides an in-depth exploration of this compound, a specialized polycyclic aromatic hydrocarbon (PAH). Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer a comprehensive understanding of its chemical properties, synthesis, and critical applications in metabolic and toxicological research. We will delve into the causality behind experimental choices and provide actionable protocols, grounded in authoritative scientific principles.

Core Identification and Molecular Structure

This compound is an alkylated derivative of pyrene, a four-ring polycyclic aromatic hydrocarbon. Its fundamental role in research stems from its utility as a model compound for studying the metabolic pathways and toxicological profiles of alkylated PAHs, which are a class of environmental contaminants of significant interest.

-

IUPAC Name : this compound[4]

The molecular architecture consists of a planar, aromatic pyrene core with an ethyl group substituted at the C1 position. This substitution is critical as it introduces a site for metabolic attack, specifically benzylic hydroxylation, a key activation pathway for many carcinogenic PAHs.[5]

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of key physical and chemical properties is presented below. These values are critical for designing experimental conditions, such as selecting appropriate solvents and predicting behavior in analytical systems.

| Property | Value | Source |

| Molecular Weight | 230.3 g/mol | [2][3][4] |

| Melting Point | 94-95 °C | [2] |

| Boiling Point | 397.0 ± 9.0 °C (Predicted) | [2] |

| Density | 1.182 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Yellow Solid / Powder | [6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and dichloromethane. | [5][7] |

| XLogP3 | 6.2 | [2][4] |

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for specialized applications, such as isotopic labeling. A robust and common method for adding an ethyl group to an aromatic system like pyrene is a two-step process involving Friedel-Crafts acylation followed by a chemical reduction.

Rationale:

-

Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction introduces an acetyl group (-COCH₃) onto the pyrene ring. Pyrene is highly reactive and the reaction with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) proceeds efficiently, primarily at the C1 position. This step is foundational for building the ethyl side chain.

-

Wolff-Kishner Reduction: This reaction specifically reduces the carbonyl group of the ketone (from the acylation step) to a methylene group (-CH₂-), converting the acetyl group into the desired ethyl group. It is performed under basic conditions using hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH), making it ideal for substrates that are sensitive to acid.

Caption: Proposed synthetic workflow for this compound.

Protocol for Purification: Column Chromatography

The crude product from the synthesis often contains unreacted starting materials and side products. Purification via silica gel column chromatography is a standard and effective method.

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform packed bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica bed.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes). This compound, being relatively non-polar, will travel down the column.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Spectroscopic Characterization

Unambiguous identification of this compound requires a suite of spectroscopic techniques. The data below are predicted based on the known structure and spectral data for similar pyrene derivatives.[4][8]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (δ 7.8-8.5 ppm): A complex series of doublets and triplets corresponding to the nine protons on the pyrene core. Ethyl Protons: A quartet around δ 3.0-3.4 ppm (-CH₂-) and a triplet around δ 1.4-1.6 ppm (-CH₃-). |

| ¹³C NMR | Aromatic Carbons (δ 122-132 ppm): Multiple signals for the 16 carbons of the pyrene ring system. Ethyl Carbons: A signal around δ 25-30 ppm (-CH₂-) and another around δ 15-20 ppm (-CH₃-). |

| IR Spectroscopy | C-H stretching (aromatic): Peaks just above 3000 cm⁻¹. C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹. C=C stretching (aromatic): Characteristic peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A strong peak at m/z = 230.3. Major Fragment: A peak at m/z = 215, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for ethyl-substituted aromatics due to the formation of a stable tropylium-like cation. |

Core Application: A Substrate for Metabolic Studies

The primary utility of this compound in advanced research is as a probe for studying enzymatic activity, particularly within the cytochrome P450 (CYP) superfamily of enzymes.[5] These enzymes are central to drug metabolism and the activation of pro-carcinogens.

Alkyl-substituted PAHs can be metabolically activated to highly reactive intermediates that can form DNA adducts, initiating carcinogenesis.[5][9] this compound serves as an excellent model to investigate this process. Its metabolism is initiated by benzylic hydroxylation, where a hydroxyl group is added to the carbon atom of the ethyl group attached to the pyrene ring. This reaction is catalyzed by CYP enzymes (e.g., CYP1A1, CYP1B1) and produces a secondary alcohol, 1-(1-hydroxyethyl)pyrene (α-HEP).[5] This metabolite can be further conjugated, for example by sulfotransferases (SULTs), to form a reactive sulfuric acid ester that can damage DNA.[5]

Caption: Metabolic activation pathway of this compound.

Experimental Protocol: In Vitro Metabolism with Liver Microsomes

This protocol describes a self-validating system to quantify the conversion of this compound to its hydroxylated metabolites using human liver microsomes (HLMs), a standard preclinical tool.

Objective: To determine the rate of this compound metabolism by CYP enzymes.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) for quenching and extraction

-

Incubator/water bath set to 37°C

-

HPLC or LC-MS/MS system for analysis

Methodology:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing phosphate buffer (pH 7.4) and the NADPH regenerating system.

-

Pre-incubation: Add a specific amount of HLM protein (e.g., 0.5 mg/mL) to the master mix. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add this compound (dissolved in a small amount of DMSO or ACN, final organic solvent concentration <1%) to the tube to start the reaction. The final substrate concentration should be chosen based on expected enzyme kinetics (e.g., 1-10 µM).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). A time-course experiment is crucial to ensure the reaction rate is linear.

-

Quench Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.

-

Protein Precipitation: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using a reverse-phase HPLC column connected to a UV or mass spectrometer detector to separate and quantify the remaining this compound and the formed metabolite, 1-(1-hydroxyethyl)pyrene.

-

Data Analysis: Plot the concentration of the metabolite formed against time. The initial slope of this curve represents the rate of metabolism (e.g., in pmol/min/mg protein).

Safety, Handling, and Disposal

As a polycyclic aromatic hydrocarbon, this compound must be handled with care, assuming potential carcinogenicity and toxicity.[10]

-

Hazard Identification: May cause cancer (H350) and is very toxic to aquatic life with long-lasting effects (H410).[10]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use appropriate tools (spatulas) for weighing and transferring the solid material.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge into drains or the environment.[11][12]

Conclusion

This compound is more than a simple catalog chemical; it is a sophisticated tool for probing the complex enzymatic machinery that governs the fate of xenobiotics in biological systems. Its well-defined structure provides a precise substrate for investigating the metabolic activation pathways of alkylated PAHs, offering invaluable insights for toxicology, drug metabolism, and cancer research. The protocols and data presented in this guide provide a robust framework for scientists to effectively utilize this compound in their research endeavors.

References

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 17088-22-1. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Pyrene, 1-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). 1-Methylpyrene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). 1-Ethenylpyrene. PubChem Compound Database. Retrieved from [Link]

-

Preprints.org. (n.d.). Synthesis of the pyrene derivative. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrene, 1-ethyl- (CAS 17088-22-1). Retrieved from [Link]

-

Organic Syntheses. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). 1-Acetylpyrene. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Pyrene. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Acetylpyrene with dual functions as an environment-sensitive fluorophore and fluorescent photoremovable protecting group. Retrieved from [Link]

-

ResearchGate. (n.d.). The carcinogen 1-methylpyrene forms benzylic DNA adducts mouse and rat tissues in vivo via a reactive sulphuric acid ester. Retrieved from [Link]

Sources

- 1. This compound | CAS 17088-22-1 [matrix-fine-chemicals.com]

- 2. echemi.com [echemi.com]

- 3. Pyrene, 1-ethyl- [webbook.nist.gov]

- 4. This compound | C18H14 | CID 180541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methylpyrene | C17H12 | CID 16932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. preprints.org [preprints.org]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. geneseo.edu [geneseo.edu]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Toxicological Profile of 1-Ethylpyrene

This guide provides a comprehensive toxicological profile of 1-Ethylpyrene (1-EP), a member of the alkylated polycyclic aromatic hydrocarbon (PAH) family. Given the limited direct toxicological data on 1-EP, this document synthesizes information from closely related compounds, particularly 1-methylpyrene (1-MP), and established principles of PAH toxicology to construct a predictive profile. This approach is designed for researchers, scientists, and drug development professionals to understand the potential hazards of 1-EP and to guide future research and risk assessment.

Introduction and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon characterized by a pyrene backbone with an ethyl group substitution at the C1 position. PAHs are widespread environmental contaminants, often formed from the incomplete combustion of organic materials.[1][2] Alkylated PAHs, such as 1-EP, are of particular concern as they can exhibit higher toxicity than their parent compounds.[3]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of 1-EP is fundamental to predicting its environmental fate, bioavailability, and toxicokinetics.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄ | PubChem[4] |

| Molecular Weight | 230.3 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 17088-22-1 | PubChem[4] |

| Appearance | (Predicted) Solid | General PAH properties |

| Water Solubility | (Predicted) Low | General PAH properties |

| LogP (Octanol/Water Partition Coefficient) | 6.2 | PubChem[4] |

The high LogP value suggests that 1-EP is lipophilic and likely to bioaccumulate in fatty tissues. Its low predicted water solubility will govern its transport in aquatic environments.

Sources of Exposure and Environmental Fate

Like other PAHs, this compound is expected to be present in the environment as a result of both natural and anthropogenic activities. Key sources of exposure include:

-

Incomplete Combustion: Vehicle exhaust, industrial emissions, and residential wood burning are significant sources of PAHs.[1][2][5]

-

Dietary Sources: Contaminated foods, especially those that are grilled, smoked, or roasted, can be a major route of human exposure to PAHs.[3]

-

Occupational Exposure: Workers in industries such as coal gasification, aluminum production, and those using coal tar products may have higher exposure levels.[5]

Due to its chemical nature, 1-EP is likely to adsorb to particulate matter in the air and sediment in water and soil.[2] Its persistence in the environment is expected to be significant, with biodegradation being the primary, albeit slow, removal process.

Predicted Metabolic Activation and Genotoxicity

The carcinogenicity of many PAHs is dependent on their metabolic activation to reactive intermediates that can bind to cellular macromolecules, such as DNA.[6][7] Based on extensive research on the closely related compound 1-methylpyrene, a metabolic activation pathway for this compound is proposed.[3][8]

Proposed Metabolic Pathway of this compound

The metabolic activation of 1-EP is hypothesized to be a two-step process involving cytochrome P450 (CYP) enzymes and sulfotransferases (SULTs).

-

Hydroxylation: The ethyl group of 1-EP is likely hydroxylated by CYP enzymes (e.g., CYP1A1, CYP1B1) to form 1-(1-hydroxyethyl)pyrene. This is analogous to the hydroxylation of 1-methylpyrene to 1-hydroxymethylpyrene (1-HMP).[3]

-

Sulfonation: The resulting secondary alcohol is then sulfonated by SULT enzymes to form a reactive sulfuric acid ester, 1-(1-sulfooxyethyl)pyrene. This metabolite is predicted to be the ultimate carcinogen, capable of forming a highly reactive benzylic carbocation that can form covalent adducts with DNA.[3][9]

Caption: Proposed metabolic activation pathway of this compound.

Genotoxicity Assessment

The formation of DNA adducts is a key initiating event in chemical carcinogenesis. The genotoxic potential of 1-EP can be evaluated using a battery of in vitro and in vivo assays.

In Vitro Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay): This initial screening assay assesses the ability of 1-EP and its metabolites to induce mutations in different strains of Salmonella typhimurium and Escherichia coli. The inclusion of a mammalian metabolic activation system (e.g., rat liver S9 fraction) is crucial.

-

In Vitro Micronucleus Test: Human cell lines, such as HepG2 which are metabolically competent, can be used to evaluate both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of 1-EP.[10]

-

In Vitro Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA strand breaks in individual cells and can provide evidence of early genotoxic events.

In Vivo Genotoxicity Assays

-

In Vivo Micronucleus Test: This test is typically performed in rodents (mice or rats) and assesses chromosomal damage in hematopoietic cells.

-

Transgenic Rodent (TGR) Gene Mutation Assay: Assays using transgenic rodents (e.g., gpt delta mice) can detect mutations in various tissues, providing a comprehensive assessment of in vivo mutagenicity.[11]

-

DNA Adduct Analysis (e.g., ³²P-postlabelling, LC-MS/MS): The direct detection and quantification of 1-EP-DNA adducts in target tissues of exposed animals provides the most direct evidence of genotoxicity.

Carcinogenicity Profile

Based on the predicted metabolic activation pathway and the known carcinogenicity of related compounds like 1-methylpyrene, this compound should be considered a potential human carcinogen.[3] The carcinogenicity of PAHs is well-established, with several being classified as Group 1 (Carcinogenic to humans) or Group 2A/2B (Probably/Possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC).

Carcinogenicity Bioassays

Long-term carcinogenicity studies in animals are the gold standard for assessing the carcinogenic potential of a chemical.

-

Dermal Carcinogenicity Study (Mouse Skin Painting): This is a common model for PAHs, where the test compound is repeatedly applied to the skin of mice, and tumor development is monitored.

-

Oral Carcinogenicity Study (Rodent Feed or Gavage): This study design is relevant for assessing the risk from dietary exposure.

-

Inhalation Carcinogenicity Study: This is the most relevant route for assessing the risk from airborne 1-EP.

Analytical Methodologies

The detection and quantification of this compound and its metabolites in environmental and biological matrices are essential for exposure assessment and toxicological studies.

Sample Preparation

-

Environmental Samples (Air, Water, Soil): Extraction techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or solid-phase extraction (SPE) are typically employed.

-

Biological Samples (Urine, Blood, Tissues): For metabolites, enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) is often required to cleave conjugates prior to extraction.[12] Liquid-liquid extraction or SPE can then be used to isolate the analytes.

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of PAHs in environmental samples.[13][14]

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometric Detection: HPLC coupled with a fluorescence detector is highly sensitive for PAHs.[12][13] LC-MS/MS provides high selectivity and sensitivity for the analysis of both the parent compound and its metabolites in complex biological matrices.

Experimental Protocol: Analysis of 1-EP Metabolites in Urine

This protocol outlines a general workflow for the analysis of hydroxylated metabolites of 1-EP in urine, a key biomarker of exposure.

-

Sample Collection: Collect a 24-hour or spot urine sample.

-

Enzymatic Hydrolysis: Adjust the pH of the urine sample and add β-glucuronidase/arylsulfatase. Incubate to deconjugate the metabolites.

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the hydrolyzed urine sample. Wash the cartridge to remove interferences. Elute the metabolites with an appropriate organic solvent.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer. Use a reverse-phase column for separation. Monitor for the specific parent-to-daughter ion transitions for the hydroxylated metabolites of 1-EP.

-

Quantification: Use a calibration curve prepared with authentic standards to quantify the concentration of the metabolites.

Caption: Workflow for the analysis of this compound metabolites in urine.

Conclusion and Future Directions

While direct toxicological data for this compound is scarce, a predictive toxicological profile can be constructed based on its structural similarity to 1-methylpyrene and the broader class of PAHs. This compound is predicted to be a genotoxic carcinogen that requires metabolic activation to exert its toxic effects.

Future research should focus on:

-

In vitro and in vivo studies to confirm the predicted metabolic pathway and to definitively assess the genotoxicity and carcinogenicity of this compound.

-

Development and validation of analytical methods for the detection of 1-EP and its metabolites in environmental and biological samples to enable accurate exposure assessment.

-

Comparative toxicology studies to understand the relative potency of 1-EP compared to other alkylated and parent PAHs.

This in-depth technical guide provides a framework for understanding the potential hazards associated with this compound and serves as a call to action for further research to fill the existing data gaps.

References

-

The carcinogen 1-methylpyrene forms benzylic DNA adducts mouse and rat tissues in vivo via a reactive sulphuric acid ester. (2025). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs. (2024, October 30). United States Environmental Protection Agency. [Link]

-

Horibata, K., Ukai, A., Kimoto, T., Suzuki, T., Kamoshita, N., Masumura, K., Nohmi, T., & Honma, M. (2014). Evaluation of in vivo genotoxicity induced by N-ethyl-N-nitrosourea, benzo[a]pyrene, and 4-nitroquinoline-1-oxide in the Pig-a and gpt assays. Environmental and Molecular Mutagenesis, 55(3), 253–263. [Link]

-

Shibuya, T., & Morimoto, K. (1993). A review of the genotoxicity of 1-ethyl-1-nitrosourea. Mutation Research, 297(1), 3–38. [Link]

-

Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). (1995). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Surh, Y. J., Liem, A., Miller, E. C., & Miller, J. A. (1996). 1-Sulfooxymethylpyrene is an electrophilic mutagen and ultimate carcinogen of 1-methyl- and 1-hydroxymethylpyrene. Biochemical and Biophysical Research Communications, 228(1), 105–109. [Link]

-

Analytical Methods for 2,4,6-Trinitrotoluene. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Weston, A., Grover, P. L., & Sims, P. (1983). Metabolic activation of benzo[a]pyrene in human skin maintained in short-term organ culture. Chemico-Biological Interactions, 45(3), 359–371. [Link]

-

Analytical Methods for the Determination of Pollutants in Pharmaceutical Manufacturing Industry Wastewater. (1998, July). United States Environmental Protection Agency. [Link]

-

Toxicological Profiles. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

- Luch, A. (2005). Nature and nurture - lessons from chemical carcinogenesis.

- Wogan, G. N., Hecht, S. S., Felton, J. S., Conney, A. H., & Loeb, L. A. (2004). Environmental and chemical carcinogenesis. Seminars in Cancer Biology, 14(6), 473–486.

-

Jiang, Y., Jiang, Y., Zhang, Y., & Zhang, Y. (2016). Metabolism and excretion of 1-hydroxymethylpyrene, the proximate metabolite of the carcinogen 1-methylpyrene, in rats. Xenobiotica, 46(12), 1079–1087. [Link]

-

Arlt, V. M., Stiborova, M., Hrabina, O., & Schmeiser, H. H. (2021). Potent aneugenicity of 1-methylpyrene in human cells dependent on metabolic activation by endogenous enzymes. Archives of Toxicology, 95(2), 703–713. [Link]

-

Strickland, P. T., Kang, D., & Sithisarankul, P. (1996). A rapid and simple method for the analysis of 1-hydroxypyrene glucuronide: a potential biomarker for polycyclic aromatic hydrocarbon exposure. Carcinogenesis, 17(10), 2261–2264. [Link]

-

Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs) - General Information. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

- Bølling, A. K., Pagels, J., Yttri, K. E., Barregard, L., Sallsten, G., Schwarze, P. E., & Boman, C. (2020). Health effects of residential wood smoke particles: the importance of combustion conditions and physicochemical particle properties. Particle and Fibre Toxicology, 17(1), 2.

- Nebert, D. W., & Dalton, T. P. (2006). The role of cytochrome P450 enzymes in drug metabolism, pharmacogenetics, and human health. Health Perspectives, 114(Suppl 1), 10-14.

-

Environmental Health and Toxicology Resources of the United States National Library of Medicine. (n.d.). National Center for Biotechnology Information. [Link]

-

Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity. (2022). International Journal of Molecular Sciences, 23(11), 6348. [Link]

- Howard, P. H., Boethling, R. S., Jarvis, W. F., Meylan, W. M., & Michalenko, E. M. (1991).

Sources

- 1. semspub.epa.gov [semspub.epa.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C18H14 | CID 180541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzo[ a]pyrene-Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and excretion of 1-hydroxymethylpyrene, the proximate metabolite of the carcinogen 1-methylpyrene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Sulfooxymethylpyrene is an electrophilic mutagen and ultimate carcinogen of 1-methyl- and 1-hydroxymethylpyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent aneugenicity of 1-methylpyrene in human cells dependent on metabolic activation by endogenous enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of in vivo genotoxicity induced by N-ethyl-N-nitrosourea, benzo[a]pyrene, and 4-nitroquinoline-1-oxide in the Pig-a and gpt assays [pubmed.ncbi.nlm.nih.gov]

- 12. A rapid and simple method for the analysis of 1-hydroxypyrene glucuronide: a potential biomarker for polycyclic aromatic hydrocarbon exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. epa.gov [epa.gov]

An In-depth Technical Guide to the Solubility of 1-Ethylpyrene in Organic Solvents

This guide provides a detailed exploration of the solubility characteristics of 1-ethylpyrene, a polycyclic aromatic hydrocarbon (PAH), in various organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with practical methodologies to offer a comprehensive understanding of this critical physicochemical property.

Introduction: The Significance of this compound and Its Solubility

This compound (C₁₈H₁₄) is a member of the polycyclic aromatic hydrocarbon (PAH) family, characterized by a pyrene backbone with an ethyl group substitution.[1][2][3][4] Like other PAHs, it is a product of incomplete combustion of organic materials.[5] Understanding the solubility of this compound is paramount for a variety of applications, including environmental remediation, toxicological studies, and the development of organic electronic materials. The solubility of a compound dictates its behavior in solution, influencing its reactivity, bioavailability, and processability. For instance, in environmental science, solubility data is crucial for predicting the fate and transport of pollutants in soil and water.[6][7] In pharmaceutical research, understanding solubility is a cornerstone of formulation development.

From a physicochemical standpoint, this compound is a nonpolar, lipophilic molecule.[5] This inherent hydrophobicity results in very low aqueous solubility but favorable solubility in many organic solvents.[5][8] The large, planar aromatic structure facilitates strong π-π stacking interactions between solute molecules, which must be overcome by solute-solvent interactions for dissolution to occur.

Physicochemical Properties of this compound

A foundational understanding of this compound's molecular properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄ | [2][3][9] |

| Molecular Weight | 230.3 g/mol | [2][9] |

| Melting Point | 94-95 °C | [1] |

| Boiling Point (Predicted) | 397.0 ± 9.0 °C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 5.146 (Crippen Calculated) | [10] |

| Water Solubility (log₁₀WS in mol/l) | -7.10 (Crippen Calculated) | [10] |

The high LogP value underscores the lipophilic nature of this compound, indicating a strong preference for non-polar environments over aqueous ones.

Solubility Profile of this compound in Organic Solvents

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, by leveraging data from the parent compound, pyrene, and considering the effect of the ethyl substituent, we can establish a reliable, representative solubility profile. The ethyl group slightly increases the molecular weight and size but is not expected to dramatically alter the solubility behavior compared to pyrene in most organic solvents. PAHs are generally soluble in nonpolar and aromatic solvents.[8][11]

The following table provides estimated solubility data for this compound in a range of common organic solvents at ambient temperature (approximately 25°C). These values are based on the known solubility of pyrene and general principles of PAH solubility.

| Solvent | Solvent Type | Predicted Solubility of this compound (g/L) | Rationale for Solubility |

| Hexane | Nonpolar, Aliphatic | Moderate | Good "like-dissolves-like" interaction based on dispersion forces.[12] |

| Toluene | Nonpolar, Aromatic | High | Strong π-π interactions between toluene and the pyrene core enhance solubility.[13] |

| Dichloromethane | Polar, Aprotic | High | Effective at solvating large organic molecules. |

| Acetone | Polar, Aprotic | Moderate to Low | The polarity of the ketone group can limit the dissolution of the nonpolar this compound. |

| Ethanol | Polar, Protic | Low | Hydrogen bonding in ethanol is not effectively disrupted by the nonpolar solute. |

| Methanol | Polar, Protic | Very Low | Strong hydrogen bonding network of methanol is a significant barrier to dissolution. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Moderate | A versatile solvent capable of dissolving a wide range of nonpolar and polar compounds.[14] |

Factors Influencing Solubility: A Mechanistic Perspective

The dissolution of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces. For this compound, the primary considerations are:

-

Solute-Solute Interactions: Strong van der Waals forces and π-π stacking interactions hold the this compound molecules together in the crystal lattice. These must be overcome for dissolution to occur.

-

Solvent-Solvent Interactions: The forces holding the solvent molecules together (e.g., dispersion forces in hexane, hydrogen bonds in ethanol) must be disrupted to create a cavity for the solute molecule.

-

Solute-Solvent Interactions: The formation of new interactions between this compound and the solvent molecules is the driving force for dissolution. The more favorable these interactions are, the higher the solubility.

The principle of "like dissolves like" is a useful heuristic. Nonpolar solvents like toluene and hexane are effective at dissolving nonpolar solutes like this compound because the solute-solvent interactions (primarily dispersion forces and π-π interactions) are strong enough to overcome the solute-solute and solvent-solvent interactions. Conversely, polar protic solvents like methanol and ethanol are poor solvents for this compound because the strong hydrogen bonding network of the solvent is not favorably replaced by the weaker interactions with the nonpolar solute.

The relationship between these factors can be visualized as follows:

Caption: Factors influencing the dissolution of this compound.

Standard Protocol for Experimental Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal shake-flask method. This method involves preparing a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector, or a UV-Vis spectrophotometer

-

Scintillation vials or other suitable containers

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. For PAHs, 24-48 hours is typically adequate.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle. It is critical to maintain the constant temperature during this step.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical technique. HPLC is often preferred for its sensitivity and specificity for PAHs.[15][16][17]

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

The experimental workflow is illustrated in the following diagram:

Sources

- 1. echemi.com [echemi.com]

- 2. 17088-22-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Pyrene, 1-ethyl- [webbook.nist.gov]

- 4. This compound | CAS 17088-22-1 [matrix-fine-chemicals.com]

- 5. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 6. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki [enviro.wiki]

- 8. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound | C18H14 | CID 180541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pyrene, 1-ethyl- (CAS 17088-22-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Pyrene | C16H10 | CID 31423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 14. 1-Methylpyrene | C17H12 | CID 16932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

- 16. pjoes.com [pjoes.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Fluorescence Quantum Yield of 1-Ethylpyrene: Principles, Measurement, and Applications

Abstract